Methyl4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate
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Overview
Description
Methyl 4-(2-bromoacetyl)bicyclo[222]octane-1-carboxylate is a bicyclic compound featuring a unique structure that includes a bromine atom and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a precursor compound, followed by esterification. One common method involves the bromination of bicyclo[2.2.2]octane-1-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator. The resulting bromo compound is then reacted with methyl acetate under acidic conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, methanol).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetone).
Major Products
Substitution: Derivatives with different functional groups replacing the bromine atom.
Reduction: Alcohols or other reduced forms of the compound.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activity and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and ester functional group can participate in various biochemical pathways, influencing the compound’s reactivity and interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate
Uniqueness
Methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of the bromine atom and the specific arrangement of functional groups.
Properties
Molecular Formula |
C12H17BrO3 |
---|---|
Molecular Weight |
289.16 g/mol |
IUPAC Name |
methyl 4-(2-bromoacetyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H17BrO3/c1-16-10(15)12-5-2-11(3-6-12,4-7-12)9(14)8-13/h2-8H2,1H3 |
InChI Key |
KFQQIKHFVBLMHE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)C(=O)CBr |
Origin of Product |
United States |
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